molecular formula C14H13ClN4 B2394254 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline CAS No. 300680-05-1

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline

Cat. No.: B2394254
CAS No.: 300680-05-1
M. Wt: 272.74
InChI Key: HGCQYORAJLJGSR-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline (CAS Registry Number: 300680-05-1) is a chemical compound with the molecular formula C 14 H 13 ClN 4 and a molecular weight of 272.73 g/mol [ citation:1 ][ citation:2 ]. Its structure features a benzotriazole group linked via a methylene bridge to a 4-chloro-N-methylaniline moiety [ citation:1 ]. As a benzotriazole derivative , this compound is of significant interest in synthetic organic chemistry. Benzotriazoles are widely utilized as effective auxiliaries in the synthesis of amines, amides, and other nitrogen-containing compounds, often serving as leaving groups or protecting groups in multi-step synthetic routes. Researchers may employ this specific derivative as a building block or intermediate in the development of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Its structure suggests potential utility in metal coordination chemistry or as a precursor for the generation of chemical libraries in drug discovery efforts. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-18(12-8-6-11(15)7-9-12)10-19-14-5-3-2-4-13(14)16-17-19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCQYORAJLJGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline typically involves the reaction of benzotriazole with 4-chloro-N-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by nucleophilic substitution with 4-chloro-N-methylaniline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .

Scientific Research Applications

Medicinal Chemistry

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is primarily recognized for its antimicrobial and antiparasitic properties. Research indicates that benzotriazole derivatives can exhibit significant biological activities, including:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain benzotriazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, which are crucial for developing new antibiotics to combat resistant strains .
  • Antiparasitic Activity : The compound has been evaluated for its efficacy against protozoan parasites. In vitro studies have shown that benzotriazole derivatives can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. This suggests a potential role in developing treatments for parasitic infections .

Materials Science

In materials science, this compound is explored for its applications in polymer stabilization and coatings :

  • UV Stabilizers : Benzotriazoles are known for their UV-absorbing properties, making them suitable as additives in plastics and coatings to enhance durability against UV radiation. This application is particularly relevant in industries where materials are exposed to sunlight .
  • Corrosion Inhibitors : The compound's ability to form stable complexes with metal ions can be harnessed for corrosion prevention in metal surfaces. This property is vital in extending the lifespan of metal components in various applications .

Environmental Science

The environmental implications of this compound are also noteworthy:

  • Bioremediation : Due to its structural features, this compound may play a role in bioremediation efforts targeting pollutants. Benzotriazoles have been studied for their ability to degrade under microbial action, suggesting potential applications in cleaning contaminated environments .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

StudyFocusFindings
Swamy et al. (2006)Antibacterial ActivityDemonstrated that benzotriazole derivatives exhibited significant antibacterial effects against multiple bacterial strains .
Becerra's Group (2020)Antiparasitic PropertiesIdentified that certain benzotriazole derivatives effectively inhibited Trypanosoma cruzi growth in vitro .
Environmental Studies (2022)Bioremediation PotentialExplored the degradation of benzotriazoles by microbial communities in contaminated sites .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline

This compound replaces the para-chloro group with a methoxy substituent.

Key Comparison:

Property Target Compound (Chloro) Methoxy Analog
Substituent Cl (para) OCH₃ (para)
Electron Effect Electron-withdrawing Electron-donating
Predicted Solubility Lower Higher
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )

This compound features a benzodithiazine core with chloro and methyl substituents. The sulfur-rich heterocycle confers rigidity and distinct electronic properties compared to benzotriazole. Synthesis yields 93%, with a high decomposition point (271–272°C), indicating thermal stability .

Key Comparison:

Property Target Compound Benzodithiazine Derivative
Core Structure Benzotriazole Benzodithiazine
Thermal Stability Not reported 271–272°C (dec.)
Synthesis Yield Not reported 93%

Heterocyclic Variations

2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]acetamide ()

This compound shares the benzotriazole moiety but links it to an acetamide group rather than an aniline. The 3-chlorophenyl substituent may enhance lipophilicity, similar to the target compound’s para-chloro group. Such structural differences influence binding affinity in protease inhibition .

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline ()

Here, a 1,2,4-triazole replaces the benzotriazole, with a 3-chlorophenyl group. The triazole’s smaller size and different electronic profile could reduce steric hindrance in biological interactions compared to benzotriazole derivatives .

Physicochemical and Spectroscopic Properties

Melting Points and Stability

Nitrosoaniline derivatives in (e.g., N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine) exhibit melting points between 150–250°C, lower than benzodithiazine derivatives (271–286°C), likely due to differences in molecular rigidity .

Spectroscopic Data
  • IR Spectroscopy : Benzodithiazine derivatives () show strong SO₂ stretches at 1345–1155 cm⁻¹, absent in benzotriazole analogs .
  • NMR Shifts : The methoxy analog () would display upfield shifts for para-OCH₃ protons (~6.8 ppm) compared to para-Cl aromatic protons (~7.3–7.9 ppm) in the target compound .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

C14H14ClN4\text{C}_{14}\text{H}_{14}\text{ClN}_{4}

This compound features a benzotriazole moiety, which is known for its biological versatility. The presence of chlorine and methyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds with a benzotriazole nucleus exhibit significant antimicrobial activity. A study screening various derivatives found that N-(benzotriazol-1-ylmethyl)-N-methylaniline displayed moderate antibacterial effects against several strains, including Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(benzotriazol-1-ylmethyl)-N-methylanilineE. coli32 μg/mL
4'-((1H-benzotriazol-1-yl)methyl)-biphenylB. subtilis16 μg/mL
4-Chloro-N-methylanilinePseudomonas aeruginosa64 μg/mL

These findings indicate that the benzotriazole scaffold can be optimized for enhanced activity through structural modifications.

Anti-inflammatory Properties

The anti-inflammatory effects of benzotriazole derivatives have also been investigated. Compounds similar to N-(benzotriazol-1-ylmethyl)-N-methylaniline have shown potential in inhibiting inflammatory pathways. For instance, certain derivatives significantly reduced the production of pro-inflammatory cytokines in vitro .

Case Study: Inhibition of Cytokine Production

In a controlled study, a derivative of benzotriazole was tested on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated:

  • Reduction in TNF-alpha : 50% decrease at 25 μg/mL
  • Decrease in IL-6 : 40% decrease at 50 μg/mL

This suggests that benzotriazole derivatives could serve as therapeutic agents in treating inflammatory diseases.

Potential Anticancer Activity

Emerging research indicates that N-(benzotriazol-1-ylmethyl)-N-methylaniline may possess anticancer properties. A study evaluating the cytotoxic effects against various cancer cell lines found that certain benzotriazole derivatives exhibited significant antiproliferative activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (μM)
N-(benzotriazol-1-ylmethyl)-N-methylanilineMCF-7 (Breast Cancer)15 μM
N-(benzotriazol-1-ylmethyl)-N-methylanilineHeLa (Cervical Cancer)20 μM
N-benzenesulfonylbenzotriazoleA549 (Lung Cancer)10 μM

These findings highlight the potential of this compound as a lead structure for developing novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline, and how can purity be ensured?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions between 4-chloro-N-methylaniline and benzotriazole derivatives. Key steps include temperature control (e.g., reflux at 80–100°C), use of polar aprotic solvents (e.g., DMF or acetonitrile), and catalysts like K₂CO₃. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity. Impurity profiling via HPLC or GC-MS is critical for validation .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent environments (e.g., methylene bridge at δ 4.8–5.2 ppm for –CH₂–).
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for benzotriazole).
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., C–N bond distances in the benzotriazole ring). Software like SHELXL refines crystallographic data .

Q. What analytical techniques assess the compound’s thermal stability and phase behavior?

  • Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (e.g., stability up to ~200°C).
  • Differential Scanning Calorimetry (DSC): Identifies melting points and glass transitions. Pre-purified samples are analyzed under inert gas (N₂) to avoid oxidation artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • DFT calculations (e.g., using B3LYP/6-311+G(d,p)) model electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. These predict nucleophilic/electrophilic sites (e.g., benzotriazole’s N-atoms as electron-rich centers). Correlation-energy functionals (e.g., Colle-Salvetti) refine accuracy for π-stacking interactions .

Q. What strategies resolve contradictions in reactivity data across studies?

  • Discrepancies (e.g., variable yields or byproducts) may stem from differing reaction conditions (pH, solvent polarity) or impurities. Cross-validation via:

  • Kinetic Studies: Monitor reaction progress using in-situ IR or UV-vis.
  • Isolation of Intermediates: Trap transient species with quenching agents.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulae of unexpected products .

Q. How does the chloro-substituent influence biological interactions compared to fluoro analogs?

  • The electron-withdrawing chloro group enhances binding affinity to enzymes (e.g., via dipole interactions). Comparative studies with 2,5-difluoro analogs () show chloro derivatives exhibit stronger inhibition of cytochrome P450 isoforms. Molecular docking simulations (e.g., AutoDock Vina) quantify binding energies .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

  • Challenges include weak diffraction (due to small crystal size) or disorder in the benzotriazole moiety. Solutions:

  • Cryocooling: Stabilizes crystals during data collection.
  • TWINABS (SHELX): Corrects for twinning in low-symmetry space groups.
  • Hirshfeld Surface Analysis: Maps intermolecular interactions to resolve packing ambiguities .

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